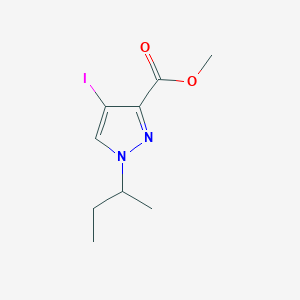

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.: 1354705-62-6

Cat. No.: VC5047802

Molecular Formula: C9H13IN2O2

Molecular Weight: 308.119

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354705-62-6 |

|---|---|

| Molecular Formula | C9H13IN2O2 |

| Molecular Weight | 308.119 |

| IUPAC Name | methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | BVGYJIXYCDDSHJ-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C=C(C(=N1)C(=O)OC)I |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate, reflecting its substituent arrangement. The pyrazole core (CHN) is substituted at three positions:

-

1-Position: A sec-butyl group (), providing steric bulk.

-

4-Position: An iodine atom, enabling electrophilic substitution and cross-coupling reactions.

-

3-Position: A methyl ester (), enhancing solubility and reactivity toward nucleophiles.

The molecular weight is 308.119 g/mol, significantly higher than non-halogenated analogs due to iodine’s mass (e.g., the chloro analog weighs 216.66 g/mol).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1354705-62-6 |

| Molecular Formula | |

| Molecular Weight | 308.119 g/mol |

| SMILES | CCC(C)N1C=C(C(=N1)C(=O)OC)I |

| InChIKey | BVGYJIXYCDDSHJ-UHFFFAOYSA-N |

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazoles are synthesized via 1,3-dipolar cycloaddition or Knorr pyrazole synthesis. A plausible route involves:

-

Formation of the Pyrazole Core: Condensation of hydrazines with 1,3-diketones or alkynes.

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or iodosuccinimide (NIS).

-

Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide .

A study by ACS Omega demonstrated regiocontrolled synthesis of methyl pyrazole-3-carboxylates via trichloromethyl enones, highlighting the feasibility of introducing diverse substituents .

Industrial-Scale Manufacturing

Industrial production may employ continuous flow reactors to optimize iodination and esterification steps. Automated systems enhance yield (70–85%) by maintaining precise control over temperature (50–80°C) and solvent polarity (e.g., dichloromethane or THF).

Physicochemical Properties

Spectroscopic Data

-

NMR: The NMR spectrum of analogous compounds (e.g., methyl-5-phenyl-1H-pyrazole-3-carboxylate) shows characteristic peaks:

-

Mass Spectrometry: HRMS data for related compounds confirm molecular ions at m/z 308.119 ([M+H]).

Solubility and Stability

The methyl ester improves solubility in polar aprotic solvents (e.g., DMSO, acetone). Iodine’s polarizability may enhance stability under inert conditions but poses light sensitivity risks.

Chemical Reactivity and Derivatives

Halogen-Directed Reactivity

The iodine atom serves as a versatile handle for functionalization:

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives.

-

Nucleophilic Substitution: Displacement with amines or alkoxides.

Comparative Analysis of Halogenated Pyrazoles

Halogen choice profoundly influences reactivity and applications:

| Halogen | Reactivity Trend | Application Example |

|---|---|---|

| Iodine | High in cross-coupling | Pharmaceutical intermediates |

| Chlorine | Moderate electrophilicity | Agrochemical precursors |

| Bromine | Intermediate | Material science monomers |

Applications in Research

Pharmaceutical Intermediates

Pyrazole derivatives are explored as kinase inhibitors and anti-inflammatory agents. The iodine atom enables late-stage diversification, critical for structure-activity relationship (SAR) studies .

Agrochemical Development

Halogenated pyrazoles are precursors to herbicides and insecticides. The sec-butyl group may enhance lipid membrane permeability, improving bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume